4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
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Overview
Description
4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 4th position and an N-(prop-2-yn-1-yl)amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the N-(prop-2-yn-1-yl)amine Group: This step involves the reaction of the cycloheptane derivative with propargylamine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-(prop-2-yn-1-yl)amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Rasagiline: N-methyl-1-®-aminoindan, a monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, another monoamine oxidase inhibitor with neuroprotective effects.
Pargyline: N-methyl-N-propagylbenzylamine, used as a monoamine oxidase inhibitor.
Uniqueness: 4,4-Dimethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine is unique due to its cycloheptane ring structure and the presence of both methyl and N-(prop-2-yn-1-yl)amine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21N |
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Molecular Weight |
179.30 g/mol |
IUPAC Name |
4,4-dimethyl-N-prop-2-ynylcycloheptan-1-amine |
InChI |
InChI=1S/C12H21N/c1-4-10-13-11-6-5-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3 |
InChI Key |
UCSHPLANAPCCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)NCC#C)C |
Origin of Product |
United States |
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